2'-Benzoyl-4'-methyl-3'-piperidin-1-ylspiro(fluorene-9,5'-isothiazolidine)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2’-Benzoyl-4’-methyl-3’-piperidin-1-ylspiro(fluorene-9,5’-isothiazolidine) is a complex organic compound with the molecular formula C28H28N2OS. It is characterized by its unique spiro structure, which includes a fluorene moiety and an isothiazolidine ring.
Vorbereitungsmethoden
The synthesis of 2’-Benzoyl-4’-methyl-3’-piperidin-1-ylspiro(fluorene-9,5’-isothiazolidine) involves multiple steps, typically starting with the preparation of the fluorene and isothiazolidine precursors. The reaction conditions often require specific catalysts and solvents to facilitate the formation of the spiro linkage. Industrial production methods may involve optimization of these synthetic routes to achieve higher yields and purity .
Analyse Chemischer Reaktionen
2’-Benzoyl-4’-methyl-3’-piperidin-1-ylspiro(fluorene-9,5’-isothiazolidine) undergoes various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reducing agents like lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Wissenschaftliche Forschungsanwendungen
2’-Benzoyl-4’-methyl-3’-piperidin-1-ylspiro(fluorene-9,5’-isothiazolidine) has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions at the molecular level.
Industry: Used in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of 2’-Benzoyl-4’-methyl-3’-piperidin-1-ylspiro(fluorene-9,5’-isothiazolidine) involves its interaction with molecular targets such as enzymes or receptors. The spiro structure allows it to fit into specific binding sites, modulating the activity of these targets. The pathways involved may include signal transduction, metabolic processes, or other cellular functions .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 2’-Benzoyl-4’-methyl-3’-piperidin-1-ylspiro(fluorene-9,5’-isothiazolidine) include other spiro compounds with fluorene and isothiazolidine moieties the presence of the benzoyl and methyl groups, as well as the piperidine ring, gives it unique properties that differentiate it from other similar compounds
Eigenschaften
CAS-Nummer |
39593-88-9 |
---|---|
Molekularformel |
C28H28N2OS |
Molekulargewicht |
440.6 g/mol |
IUPAC-Name |
(4-methyl-3-piperidin-1-ylspiro[1,2-thiazolidine-5,9'-fluorene]-2-yl)-phenylmethanone |
InChI |
InChI=1S/C28H28N2OS/c1-20-26(29-18-10-3-11-19-29)30(27(31)21-12-4-2-5-13-21)32-28(20)24-16-8-6-14-22(24)23-15-7-9-17-25(23)28/h2,4-9,12-17,20,26H,3,10-11,18-19H2,1H3 |
InChI-Schlüssel |
WHPNCDMCMIKLHD-UHFFFAOYSA-N |
Kanonische SMILES |
CC1C(N(SC12C3=CC=CC=C3C4=CC=CC=C24)C(=O)C5=CC=CC=C5)N6CCCCC6 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.